4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile
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Overview
Description
4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the major excitatory neurotransmitter in the central nervous system, and their dysfunction has been implicated in several neurological disorders. TBOA has been extensively studied for its potential as a therapeutic agent and as a tool for investigating the role of EAATs in neurological function.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-tert-butylphenol, have been reported to interact with certain enzymes like monoamine oxidase (mao) in the nervous system .
Mode of Action
Based on the structural similarity to 4-tert-butylphenol, it can be hypothesized that it might interact with its targets, possibly enzymes or receptors, leading to changes in their activity .
Biochemical Pathways
Compounds with similar structures have been reported to affect the deamination of biogenic amines in the nervous system, most likely through inhibitory effects on mao or mao-like enzymes .
Pharmacokinetics
The solubility, volatility, and other physical and chemical properties of a compound can significantly impact its bioavailability .
Result of Action
Based on the structural similarity to 4-tert-butylphenol, it can be hypothesized that it might exert neurotoxic effects, possibly due to its preventive effects on the deamination of biogenic amines in the nervous system .
Advantages and Limitations for Lab Experiments
4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile has several advantages for use in lab experiments. It is a potent and selective inhibitor of EAATs, making it a useful tool for investigating the role of EAATs in neurological function. It is also relatively stable and easy to handle, making it a convenient reagent for lab experiments. However, 4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile has some limitations as well. It can have off-target effects at high concentrations, and its effects can be context-dependent, making it important to carefully control experimental conditions.
Future Directions
There are several future directions for research on 4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile. One area of interest is the development of more selective EAAT inhibitors. 4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile is a potent inhibitor of EAATs, but it can have off-target effects at high concentrations. Developing more selective inhibitors could help to minimize off-target effects and improve the specificity of experiments. Another area of interest is the investigation of the role of EAATs in neurological disorders. 4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile has been used to study the effects of EAAT dysfunction in several neurological disorders, but there is still much to be learned about the role of EAATs in these conditions. Finally, there is interest in developing 4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile and other EAAT inhibitors as potential therapeutic agents for neurological disorders. 4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile has shown promise in preclinical studies as a potential treatment for epilepsy and other neurological disorders, and further research is needed to explore its therapeutic potential.
Synthesis Methods
4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-tert-butylphenylacetonitrile with thionyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with 6-oxo-1,6-dihydropyrimidine-4-carbonitrile in the presence of a base to yield 4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile.
Scientific Research Applications
4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile has been used extensively in scientific research to investigate the role of EAATs in neurological function. It has been shown to be a potent and selective inhibitor of EAATs, and has been used to study the effects of EAAT dysfunction in several neurological disorders, including epilepsy, ischemia, and traumatic brain injury. 4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile has also been used to investigate the role of EAATs in synaptic plasticity, learning, and memory.
properties
IUPAC Name |
6-(4-tert-butylphenyl)-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-15(2,3)10-6-4-9(5-7-10)12-11(8-16)13(19)18-14(20)17-12/h4-7H,1-3H3,(H2,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJVFFBOWAKJOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butylphenyl)-6-oxo-2-sulfanyl-1,6-dihydro-5-pyrimidinecarbonitrile |
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